2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a chemical compound with the molecular formula C12H14N4O3 It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .
Mode of Action
1,3,4-oxadiazole derivatives have been found to exhibit a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to target various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
1,3,4-oxadiazole derivatives have been found to exhibit antiproliferative effects, suggesting that they may inhibit cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
Similar compounds in the oxadiazole family have been found to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the oxadiazole compound and the biomolecules it interacts with.
Cellular Effects
Other oxadiazole derivatives have shown a range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other oxadiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds have shown that the effects of oxadiazole derivatives can change over time, with potential impacts on the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide in animal models have not been studied. Research on similar compounds has shown that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other oxadiazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, potentially affecting the compound’s localization or accumulation .
Subcellular Localization
Other oxadiazole derivatives have been found to localize to specific compartments or organelles within the cell, potentially affecting their activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-ethoxybenzoic acid hydrazide with acetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include substituted oxadiazole derivatives, hydrazine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine
- 2-(4-methoxyphenyl)acetohydrazide
- 1,3,4-oxadiazole derivatives
Uniqueness
2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities
Properties
IUPAC Name |
2-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-2-18-9-5-3-8(4-6-9)12-16-15-11(19-12)7-10(17)14-13/h3-6H,2,7,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNFZZPXABPIOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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